Terazosin-md

CAS No.:

Cat. No.: VC18559265

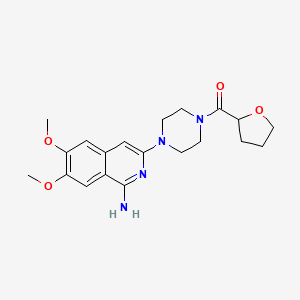

Molecular Formula: C20H26N4O4

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26N4O4 |

|---|---|

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | [4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

| Standard InChI | InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |

| Standard InChI Key | ZOUTUYYZIMGRSA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

Terazosin-md (PubChem CID: 85090279) is a small molecule with the molecular formula C₂₀H₂₆N₄O₄ and a molecular weight of 386.4 g/mol . Its structure diverges from terazosin through the substitution of a tetrahydrofuran-2-yl methanone group at the piperazine moiety, earning it the synonym 4-Deaza-Terazosin . The compound’s IUPAC name, (4-(1-Amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, underscores its quinazoline backbone and piperazine-tetrahydrofuran hybrid side chain.

Structural Comparison to Terazosin

Synthesis and Stability

Synthetic Pathways

While terazosin-md’s exact synthesis route remains unpublished, its structure suggests a multi-step process involving:

-

Isoquinoline alkylation: Introduction of the 6,7-dimethoxy groups.

-

Piperazine conjugation: Attachment of the piperazine ring to the isoquinoline core.

-

Tetrahydrofuran functionalization: Methanone linkage to the tetrahydrofuran moiety .

Physicochemical Stability

Pharmacological Profile and Research Gaps

Absence of Clinical Data

No peer-reviewed studies or clinical trials evaluating terazosin-md’s efficacy, safety, or pharmacokinetics in humans or animal models were identified . This contrasts sharply with terazosin, which has well-documented:

Comparative Analysis with Related Compounds

Terazosin vs. Terazosin-md: Functional Implications

Terazosin’s efficacy in BPH arises from prostate smooth muscle relaxation and apoptosis induction via TGF-β1 upregulation . Terazosin-md’s capacity to replicate these effects remains untested. Notably, terazosin analogues like doxazosin and alfuzosin retain alpha-1 antagonism but differ in side-chain chemistry, affecting half-life and receptor subtype specificity .

Glycolysis-Enhancing Effects

Recent studies highlight terazosin’s off-target activation of phosphoglycerate kinase 1 (PGK1), enhancing glycolysis and neuroprotection in Parkinson’s disease models . Whether terazosin-md shares this property is unknown but warrants investigation given its structural homology.

Future Research Directions

Preclinical Studies

Priority areas include:

-

Receptor binding assays: Quantify alpha-1 adrenergic receptor affinity.

-

In vivo toxicity screening: Acute and chronic toxicity profiles in rodent models.

-

Metabolic profiling: Identification of major metabolites and enzymatic pathways.

Clinical Translation Challenges

The lack of pharmacokinetic data (e.g., absorption, protein binding) poses significant barriers to clinical development. Terazosin-md’s synthesis scalability and intellectual property status also remain unclear.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume